molecular formula C22H16N8O2S2 B15182895 Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl- CAS No. 85810-99-7

Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-

Cat. No.: B15182895
CAS No.: 85810-99-7
M. Wt: 488.5 g/mol
InChI Key: RANAUHJCXFNKJF-UHFFFAOYSA-N
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Description

Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is a complex organic compound that features a unique combination of tetrazine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The process may start with the preparation of the individual thiadiazole and tetrazine rings, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate ring formation and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry

In industrial applications, Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) might be used in the production of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) include other tetrazine and thiadiazole derivatives, such as:

  • 1,2,4,5-Tetrazine-3,6-diyl)bis(phenyl)
  • 5-Methyl-1,3,4-thiadiazole derivatives
  • Bis(phenyl) derivatives with various heterocyclic rings

Uniqueness

The uniqueness of Methanone, (1,4-dihydro-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its combination of tetrazine and thiadiazole rings, which confer distinct electronic and structural properties

Properties

CAS No.

85810-99-7

Molecular Formula

C22H16N8O2S2

Molecular Weight

488.5 g/mol

IUPAC Name

[6-benzoyl-1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone

InChI

InChI=1S/C22H16N8O2S2/c1-13-23-25-21(33-13)29-19(17(31)15-9-5-3-6-10-15)28-30(22-26-24-14(2)34-22)20(27-29)18(32)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

RANAUHJCXFNKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=NN=C(S4)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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